Product packaging for 2-Bromo-3-methyl-4-nitropyridine 1-oxide(Cat. No.:CAS No. 60323-97-9)

2-Bromo-3-methyl-4-nitropyridine 1-oxide

Cat. No.: B1620927
CAS No.: 60323-97-9
M. Wt: 233.02 g/mol
InChI Key: CMFAWFOAOYIDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Halogenated and Alkylated Nitropyridine N-Oxides

The introduction of halogen, alkyl, and nitro groups onto the pyridine (B92270) N-oxide scaffold creates a class of exceptionally versatile reagents. Halogens, such as bromine or chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The nitro group is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack, especially when located at the 2- or 4-position relative to the leaving group. Alkyl groups, like a methyl substituent, provide steric bulk and exert electronic effects that can influence the regioselectivity of subsequent reactions.

For example, the nitro group in 4-nitropyridine-N-oxide is readily displaced by a variety of nucleophiles. researchgate.net Similarly, in 2-chloro-4-nitropyridine (B32982) N-oxide, the chlorine atom is readily substituted. prepchem.com In molecules containing multiple leaving groups, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, the regioselectivity of nucleophilic substitution can be finely tuned. Studies have shown that nucleophiles can attack the β-position (C3), displacing the bromo group, to form novel substituted pyridine N-oxides. oup.comgoogle.com The presence of methyl groups, as in 2,3-Dimethyl-4-nitropyridine 1-oxide, further modifies this reactivity. bldpharm.com

Significance of 2-Bromo-3-methyl-4-nitropyridine (B1280534) 1-oxide within Pyridine N-Oxide Chemistry

2-Bromo-3-methyl-4-nitropyridine 1-oxide is a particularly interesting, yet less documented, member of this family. Its significance lies in its unique substitution pattern, which offers multiple, distinct reaction pathways for synthetic chemists. The compound, identified by the CAS number 60323-97-9, is a solid crystalline material. bldpharm.commatrixscientific.com

The key features of this molecule are:

N-Oxide group: Activates the ring system for various transformations.

Bromo group at C2: An excellent leaving group for nucleophilic substitution reactions. Its position is highly activated for displacement.

Nitro group at C4: A strong activating group for nucleophilic substitution and a potential leaving group itself under certain conditions. researchgate.net

Methyl group at C3: This substituent sterically shields the adjacent C2 and C4 positions and electronically influences the reactivity of the ring, potentially directing the outcome of substitution reactions.

This specific arrangement of functional groups makes this compound a valuable building block for creating highly substituted and complex pyridine derivatives. The competition and interplay between the bromo and nitro leaving groups, modulated by the adjacent methyl group, allow for potentially high regioselectivity in nucleophilic substitution reactions. While detailed research on this specific isomer is limited, its structure suggests significant potential as an intermediate for accessing novel chemical scaffolds in medicinal and materials science research.

Interactive Data Tables

Below are tables detailing the properties of this compound and a comparison with its related isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60323-97-9 bldpharm.com
Molecular Formula C₆H₅BrN₂O₃-
Molecular Weight 233.02 g/mol -
Appearance Powder, Crystals or Chunks matrixscientific.com
Melting Point 136-138 °C matrixscientific.com

Table 2: Structural Comparison of Related Bromo-Methyl-Nitro-Pyridine 1-Oxide Isomers

Compound NameStructureKey Differences from Target Compound
This compound C₆H₅BrN₂O₃ Reference Compound
3-Bromo-4-nitropyridine 1-oxideC₅H₃BrN₂O₃Lacks the C3 methyl group. nih.gov
2-Bromo-4-nitropyridine N-oxideC₅H₃BrN₂O₃Lacks the C3 methyl group. glpbio.comnih.gov
3-Methyl-4-nitropyridine (B157339) 1-oxideC₆H₆N₂O₃Lacks the C2 bromo group. sigmaaldrich.com
2-Bromo-6-methyl-4-nitropyridin-1-oxideC₆H₅BrN₂O₃Methyl group is at C6 instead of C3.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O3 B1620927 2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS No. 60323-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFAWFOAOYIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1Br)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372854
Record name Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-97-9
Record name Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Bromo 3 Methyl 4 Nitropyridine 1 Oxide and Analogues

Direct Synthesis Approaches to Pyridine (B92270) N-Oxides

Direct synthesis methods are fundamental to the creation of pyridine N-oxide derivatives. These strategies involve the introduction of functional groups onto a pre-existing pyridine or pyridine N-oxide ring. The two primary approaches discussed here are the regioselective nitration of pyridine N-oxide precursors and the N-oxidation of already functionalized nitropyridines.

Regioselective Nitration of Pyridine N-Oxide Precursors

The introduction of a nitro group onto the pyridine N-oxide scaffold is a key transformation. The position of nitration is heavily influenced by the electronic properties of the N-oxide group and any existing substituents on the ring.

The nitration of methylpyridine N-oxides, such as 3-methylpyridine (B133936) 1-oxide, is a well-established method for producing 4-nitro derivatives. orgsyn.org A common procedure involves treating the methylpyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org For instance, the nitration of 3-methylpyridine 1-oxide is typically performed by adding it to cold sulfuric acid, followed by the portion-wise addition of fuming nitric acid. orgsyn.org The reaction mixture is then heated, often to around 100-105°C, to drive the reaction to completion. orgsyn.org This process yields 3-methyl-4-nitropyridine (B157339) 1-oxide. orgsyn.org The reaction can be vigorous, requiring careful temperature control to manage the evolution of nitrogen oxides. orgsyn.org

Alternative nitrating agents and conditions have also been explored. For example, 3-methyl-4-nitropyridine-1-oxide has been synthesized by the nitration of 3-methylpyridine-1-oxide hydrochloride using a combination of concentrated sulfuric acid and potassium nitrate (B79036). orgsyn.org

PrecursorReagentsProductReference
3-Methylpyridine 1-oxideFuming HNO₃, H₂SO₄3-Methyl-4-nitropyridine 1-oxide orgsyn.org
3-Methylpyridine 1-oxide hydrochlorideKNO₃, H₂SO₄3-Methyl-4-nitropyridine 1-oxide orgsyn.org

The regioselectivity of the nitration of pyridine N-oxide is a subject of significant mechanistic interest. The N-oxide group is strongly activating, directing electrophilic substitution to the 4-position (para) of the pyridine ring. sapub.orgresearchgate.net This is in stark contrast to pyridine itself, which is deactivated towards electrophilic aromatic substitution and, when it does react, typically yields the 3-nitro product under harsh conditions. rsc.org

The enhanced reactivity and regioselectivity of pyridine N-oxide are attributed to the electronic nature of the N-oxide functionality. The dipole moment of pyridine N-oxide is lower than theoretically expected, a phenomenon explained by the contribution of "excited structures" where a negative charge resides on the ring carbons. sapub.orgresearchgate.net Experimental evidence from 13C NMR spectroscopy and the observed reactivity in nitration reactions support the notion of increased electron density primarily at the C-4 position. sapub.orgresearchgate.net This makes the C-4 position the most nucleophilic and thus the primary site of attack by the nitronium ion (NO₂⁺), leading to the formation of the 4-nitro derivative. sapub.orgresearchgate.net While "excited structures" with negative charges at the C-2 and C-6 positions were also proposed, the exclusive formation of the 4-nitro product contradicts their significant contribution. sapub.orgresearchgate.net

Computational studies using Molecular Electron Density Theory (MEDT) further elucidate the mechanism. rsc.org These studies indicate that the electrophilic aromatic substitution (EAS) nitration of pyridine-N-oxide with the nitronium ion proceeds through a stepwise polar mechanism, involving the formation of a labile tetrahedral cation intermediate. rsc.org Interestingly, while kinetic control might favor the formation of the ortho-nitro compound, the explicit solvation of the oxygen atom of the pyridine-N-oxide leads to the experimentally observed para-product. rsc.org

Another mechanistic pathway for nitration involves the use of dinitrogen pentoxide (N₂O₅). psu.edursc.org In this case, the reaction with pyridine compounds in an organic solvent produces an N-nitropyridinium nitrate intermediate. rsc.org Subsequent reaction with a nucleophile like sodium bisulfite leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates, which then rearrange to yield the β-nitropyridine product. rsc.org The migration of the nitro group is proposed to occur via a sapub.orgresearchgate.net sigmatropic shift. rsc.org

N-Oxidation of Halogenated and Alkylated Nitropyridines

An alternative strategy to synthesize substituted pyridine N-oxides is to first introduce the desired substituents onto the pyridine ring and then perform the N-oxidation as a subsequent step. This approach is particularly useful when the desired substitution pattern is not readily accessible through the direct functionalization of a pyridine N-oxide.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the N-oxidation of pyridines. The reaction is typically carried out in a suitable solvent, and the peroxy acid delivers an oxygen atom to the nitrogen of the pyridine ring. While specific examples for the N-oxidation of 2-bromo-3-methyl-4-nitropyridine (B1280534) were not found in the provided search results, the general utility of peroxy acids for the N-oxidation of substituted pyridines is well-documented. For example, 3-methylpyridine has been oxidized to 3-methylpyridine-1-oxide using perbenzoic acid in benzene. orgsyn.org

The reactivity of the pyridine nitrogen towards oxidation is influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups, such as the nitro group, can decrease the nucleophilicity of the nitrogen atom, potentially making the N-oxidation more challenging.

Hydrogen peroxide is an attractive oxidizing agent due to its low cost and the fact that its byproduct is water, making it an environmentally friendly choice. bme.hu However, the use of hydrogen peroxide on a large scale can present safety challenges due to its potential for exothermic decomposition. bme.hu Microreactor technology offers a way to mitigate these risks by providing superior heat and mass transfer, allowing for safer and more efficient reactions. bme.hu

The N-oxidation of various pyridine derivatives has been successfully carried out in continuous flow microreactors using hydrogen peroxide as the oxidant. researchgate.net In some systems, a catalyst such as titanium silicalite (TS-1) is employed in a packed-bed microreactor to facilitate the oxidation. researchgate.net This method has been shown to produce pyridine N-oxides in high yields and represents a safer and greener alternative to traditional batch processes. researchgate.net The N-oxidation of pyridines with hydrogen peroxide in acetic acid has also been studied in microreactors, with the reaction conditions being optimized for temperature and residence time. bme.hu For some substrates, such as 2-bromopyridine (B144113), the use of a microreactor significantly improves the conversion to the corresponding N-oxide compared to batch reactions. bme.hu

SubstrateOxidizing SystemTechnologyKey FindingsReference
PyridineH₂O₂ / TS-1 catalystContinuous flow microreactorSafer, greener, and more efficient than batch reactors, with up to 99% yields. researchgate.net
Pyridine DerivativesH₂O₂ in Acetic AcidGlass microreactorOptimized conditions at 50°C and 3 min residence time; increased conversion for substrates like 2-bromopyridine compared to batch. bme.hu

Derivatization Pathways from Related Pyridine N-Oxide Scaffolds

The synthesis of a complex molecule like 2-Bromo-3-methyl-4-nitropyridine 1-oxide is typically achieved through a multi-step sequence, starting from a simpler, substituted pyridine N-oxide scaffold. The order of introduction of the bromo, methyl, and nitro groups is critical and dictated by the directing effects of the substituents and the N-oxide moiety itself.

Introduction of Methyl and Bromo Substituents on Nitropyridine N-Oxide Ringsacs.orgthieme-connect.de

A logical synthetic approach to the target compound involves the sequential functionalization of a pyridine N-oxide precursor. One of the most viable pathways begins with the synthesis of 3-methyl-4-nitropyridine-1-oxide . This key intermediate is prepared by the nitration of 3-methylpyridine-1-oxide . orgsyn.org The nitration is typically carried out using a mixture of concentrated sulfuric acid and either fuming nitric acid or potassium nitrate. orgsyn.org

With 3-methyl-4-nitropyridine-1-oxide in hand, the subsequent step is the introduction of the bromine atom at the C2 position. The presence of the N-oxide group and the strongly electron-withdrawing nitro group at the C4 position activates the C2 and C6 positions for halogenation via a nucleophilic-type mechanism. researchgate.netscripps.edu By employing activating reagents such as phosphorus oxybromide (POBr₃) or oxalyl bromide, the N-oxide oxygen is rendered a good leaving group, facilitating the addition of a bromide anion preferentially at the C2 position. acs.orgresearchgate.net

An alternative conceptual pathway involves the nitration of a pre-existing bromo-methyl pyridine N-oxide. For instance, the nitration of 2-bromo-3-methylpyridine 1-oxide could potentially yield the desired product. The directing effects of the N-oxide (ortho, para), methyl (ortho, para), and bromo (ortho, para, deactivating) groups would collectively favor the introduction of the nitro group at the C4 position, which is para to the N-oxide and ortho to the methyl group. This strategy is supported by literature precedents where bromo-pyridine N-oxides are successfully nitrated at the C4 position. researchgate.net Similarly, the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide is achieved through the nitration of 2,3-dimethylpyridine-N-oxide , demonstrating the viability of nitrating substituted pyridine N-oxides. google.com

The synthesis of 4-bromo-2-methyl-3-nitropyridine , an isomer of the parent pyridine, has been reported from 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide, showcasing the utility of POBr₃ for converting a hydroxyl group to a bromine atom in a related system. chemicalbook.com

Regiochemical Considerations in Multi-Substituted Pyridine N-Oxide Synthesis

The regiochemical outcome of substitution reactions on the pyridine N-oxide ring is a complex interplay of electronic and steric effects exerted by the N-oxide moiety and any existing substituents. The N-oxide group itself is a powerful directing group; its resonance structures show increased electron density on the oxygen atom and at the C2, C4, and C6 positions. thieme-connect.de

For electrophilic substitution , such as nitration, the N-oxide group is activating and directs incoming electrophiles to the C4 (para) position. orgsyn.org In the case of 3-methylpyridine-1-oxide , the methyl group (a C3 substituent) also directs ortho and para (to C2, C4, and C6). The observed product, 3-methyl-4-nitropyridine-1-oxide , is consistent with these directing effects, with the nitro group adding to the C4 position, which is para to the N-oxide and ortho to the methyl group. orgsyn.org It is important to note that under the strongly acidic conditions of nitration, the N-oxide oxygen is protonated, which deactivates the ring towards electrophilic attack, making the reaction conditions crucial. scripps.edu

For halogenation reactions that proceed via activation of the N-oxide, the situation is different. The activation step makes the C2 and C6 positions highly electrophilic and thus susceptible to attack by halide anions. acs.orgresearchgate.net When halogenating the 3-methyl-4-nitropyridine-1-oxide intermediate, the C2 and C6 positions are both electronically activated by the N-oxide and the C4-nitro group. The methyl group at C3 introduces a steric factor, potentially hindering attack at the C2 position. However, C2-halogenation of pyridine N-oxides is often highly favored, and methods utilizing reagents like oxalyl chloride are known for their exceptional regioselectivity at the C2 position, even on unsymmetrically substituted rings. acs.orgresearchgate.net Therefore, bromination of 3-methyl-4-nitropyridine-1-oxide is expected to yield the desired 2-bromo product with high selectivity.

Spectroscopic and Structural Elucidation of 2 Bromo 3 Methyl 4 Nitropyridine 1 Oxide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure and electronic properties of a compound. However, no specific experimental spectra for 2-Bromo-3-methyl-4-nitropyridine (B1280534) 1-oxide have been published.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Potential Energy Distribution

Analysis of the vibrational modes of 2-Bromo-3-methyl-4-nitropyridine 1-oxide would require experimental IR and Raman spectra. These techniques would reveal characteristic frequencies for its functional groups. Key vibrational bands expected would include:

N-O Stretching: The N-oxide group would exhibit a strong, characteristic stretching vibration.

NO₂ Vibrations: Symmetric and asymmetric stretching modes for the nitro group would be prominent.

C-Br Stretching: A vibration at a lower frequency would indicate the carbon-bromine bond.

C-H Stretching: Vibrations corresponding to the aromatic ring and methyl group protons.

Pyridine (B92270) Ring Vibrations: A complex series of bands corresponding to the stretching and bending of the pyridine ring.

A potential energy distribution (PED) analysis, based on theoretical calculations, would be necessary to assign these experimental bands definitively to specific atomic motions. Without experimental spectra, this analysis remains purely hypothetical.

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum for this compound would be expected to show distinct bands corresponding to π→π* and n→π* electronic transitions within the aromatic system, influenced by the electron-withdrawing nitro group and the N-oxide. The precise wavelengths (λmax) and molar absorptivities of these transitions are undetermined. Similarly, any fluorescent or phosphorescent emission properties, which are investigated using emission spectroscopy, remain uncharacterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

NMR spectroscopy is crucial for confirming the connectivity of atoms. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The spectrum would be expected to show two distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. Their chemical shifts and coupling constants would confirm the substitution pattern.

¹³C NMR: The spectrum would show unique signals for each of the six carbon atoms in the molecule (five in the ring and one in the methyl group), with chemical shifts influenced by the attached bromo, nitro, and N-oxide groups.

Two-dimensional (2D) NMR techniques like COSY and HSQC would be used to establish proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment. No such spectral data has been made publicly available.

X-ray Diffraction Studies for Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray diffraction.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Networks

In the solid state, molecules of this compound would likely interact through various non-covalent forces. The N-oxide and nitro groups are potential hydrogen bond acceptors, possibly interacting with C-H donors from the methyl group or the pyridine ring of adjacent molecules. These interactions would create a specific three-dimensional supramolecular network, dictating the crystal packing. Without crystal structure data, any discussion of these intermolecular forces is speculative.

Information regarding this compound is currently unavailable in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound "this compound" have yielded no specific research findings on its conformational analysis or molecular geometry.

Consequently, the generation of a detailed article with data tables on the spectroscopic and structural elucidation, specifically focusing on the conformational analysis and molecular geometry of this compound, cannot be fulfilled at this time due to the absence of the necessary scientific data.

Further research, including the synthesis and experimental analysis (e.g., X-ray crystallography, NMR spectroscopy) or computational modeling (e.g., Density Functional Theory calculations), would be required to determine the specific structural parameters of this compound.

Theoretical and Computational Chemistry Studies on 2 Bromo 3 Methyl 4 Nitropyridine 1 Oxide

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Data

There are no published studies that apply Density Functional Theory (DFT) to calculate the electronic structure or predict the spectroscopic data for 2-Bromo-3-methyl-4-nitropyridine (B1280534) 1-oxide. DFT is a powerful method used to determine optimized molecular geometries, vibrational frequencies (IR and Raman), and electronic properties like HOMO-LUMO energy gaps. orgsyn.orgresearchgate.net For many related pyridine (B92270) N-oxides, DFT calculations, often using the B3LYP functional with various basis sets, have provided valuable insights that complement experimental findings. orgsyn.orgmdpi.com Unfortunately, such data has not been generated or published for the title compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No Natural Bond Orbital (NBO) analyses of 2-Bromo-3-methyl-4-nitropyridine 1-oxide have been reported in the literature. NBO analysis is a computational technique that provides a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation and steric effects, by analyzing the Lewis-type structure of a molecule. researchgate.net This type of analysis would be crucial for understanding the stability and reactivity of the compound, but the necessary studies have not been conducted.

Electronic Structure and Bonding Analysis

Influence of Substituents on Electronic Interactions and Charge Distribution

A detailed analysis of the influence of the bromo, methyl, and nitro substituents on the electronic interactions and charge distribution within this compound is not available. The interplay of the electron-withdrawing nitro group and the electron-donating methyl group, along with the inductive and resonance effects of the bromine atom, would significantly impact the electron density across the pyridine N-oxide ring. However, without computational or experimental studies, any discussion would be purely speculative.

Characterization of the N⁺-O⁻ Bond and its Properties

Specific characterization of the N⁺-O⁻ bond in this compound is absent from the scientific literature. The properties of this bond, including its length, vibrational frequency, and polarity, are influenced by the other substituents on the pyridine ring. Studies on similar compounds often use computational methods to analyze this bond, but such data is not available for the title compound.

Spectroscopic Simulations and Theoretical Predictions

There are no published spectroscopic simulations or theoretical predictions for the infrared (IR), Raman, or other spectroscopic properties of this compound. Theoretical predictions are essential for aiding the assignment of experimental spectra. While experimental spectra may be available from commercial suppliers, the corresponding theoretical calculations that would allow for a detailed vibrational analysis have not been published.

Computational Prediction and Assignment of IR, Raman, and UV-Vis Bands

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and interpreting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of complex organic molecules like this compound. By calculating the optimized molecular geometry and its vibrational frequencies and electronic transitions in the ground state, a detailed assignment of the experimental spectra can be achieved.

Computational studies on related substituted pyridine N-oxides have shown that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), provide results that are in good agreement with experimental data. nih.gov For this compound, a similar approach would be employed. The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model.

Infrared (IR) and Raman Spectroscopy:

The predicted IR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring, the N-oxide group, the nitro group, the methyl group, and the carbon-bromine bond.

Nitro (NO₂) Group Vibrations: The nitro group typically exhibits strong, characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is anticipated between 1300-1390 cm⁻¹. These bands are often intense in the IR spectrum but may show weaker activity in the Raman spectrum.

N-Oxide (N→O) Group Vibrations: The N-oxide stretching vibration is a key feature and is typically observed in the 1200-1300 cm⁻¹ region. Its exact position can be sensitive to the electronic effects of the other substituents on the pyridine ring.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. Ring breathing and deformation modes occur at lower frequencies.

Methyl (CH₃) Group Vibrations: The asymmetric and symmetric stretching vibrations of the methyl group are predicted to be in the 2900-3000 cm⁻¹ range. Bending vibrations (scissoring, rocking) will appear at lower wavenumbers, typically around 1380 cm⁻¹ and 1450 cm⁻¹.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

The table below provides a predictive assignment of the principal vibrational modes for this compound based on computational studies of similar molecules.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050-3150MediumMedium
Methyl C-H Asymmetric Stretch2950-3000MediumMedium
Methyl C-H Symmetric Stretch2850-2950MediumMedium
NO₂ Asymmetric Stretch1500-1600StrongWeak
Pyridine Ring C=C, C=N Stretches1400-1650Strong to MediumStrong to Medium
Methyl C-H Bending1380-1450MediumMedium
NO₂ Symmetric Stretch1300-1390StrongMedium
N→O Stretch1200-1300StrongWeak
Pyridine Ring Breathing/Deformation800-1200Medium to WeakStrong to Medium
C-Br Stretch500-650MediumStrong

UV-Vis Spectroscopy:

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The calculations would reveal the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For nitropyridine N-oxides, the UV-Vis spectrum is typically characterized by intense π→π* transitions and weaker n→π* transitions. arkat-usa.org The presence of the nitro group and the N-oxide functionality, both of which are strong chromophores, will significantly influence the absorption bands. The predicted spectrum would likely show strong absorptions in the UV region, potentially extending into the visible range depending on the solvent polarity. The main electronic transitions would involve the promotion of electrons from orbitals with significant contributions from the pyridine ring and the N-oxide and nitro groups to anti-bonding π* orbitals.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, transition states, and products. For a substituted pyridine N-oxide like this compound, computational studies can elucidate the pathways of various reactions, such as nucleophilic aromatic substitution or reactions at the N-oxide group.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of mechanistic studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods can be used to locate these TS structures and calculate their energies, which are crucial for determining the activation energy of a reaction.

For instance, in a nucleophilic aromatic substitution reaction on the pyridine ring of this compound, a nucleophile could potentially attack the carbon atoms at positions 2, 4, or 6. The presence of the electron-withdrawing nitro group at position 4 and the bromo group at position 2 makes these positions susceptible to nucleophilic attack. Computational modeling can be employed to explore the different possible reaction pathways.

The analysis would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the potential products are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants to the products for each proposed pathway.

Frequency Analysis: A frequency calculation is performed on the located TS to confirm that it has one and only one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to trace the reaction pathway down to the corresponding reactants and products, verifying that the located TS indeed connects the desired species.

By comparing the calculated activation energies for the different possible pathways, the most favorable reaction mechanism can be identified. For example, in the case of nucleophilic substitution, the calculations would likely show that attack at the 4-position, leading to the displacement of the nitro group, or at the 2-position, leading to the displacement of the bromo group, are the most probable routes. The relative activation barriers would determine the regioselectivity of the reaction.

Computational studies on the reactions of pyridine N-oxides have provided valuable insights into their reactivity. For example, the nitration of pyridine N-oxide has been studied computationally, revealing the nature of the intermediates and transition states involved. psu.edu Similar studies on this compound would be instrumental in understanding and predicting its chemical behavior.

Advanced Applications and Functional Materials Derived from 2 Bromo 3 Methyl 4 Nitropyridine 1 Oxide Analogues

Nonlinear Optical (NLO) Properties and Materials Science

The quest for advanced materials with significant nonlinear optical (NLO) properties has led researchers to explore various organic molecules. Among these, derivatives of pyridine (B92270) N-oxide, particularly those with nitro groups, have shown considerable promise. oldcitypublishing.com The push-pull nature of substituents on the pyridine ring strongly influences their second-order NLO response. oldcitypublishing.com

Second-Harmonic Generation (SHG) Efficiency in Crystalline Forms

Second-harmonic generation (SHG) is a key phenomenon in nonlinear optics where two photons with the same frequency are converted into a single photon with twice the frequency. Analogues of 2-bromo-3-methyl-4-nitropyridine (B1280534) 1-oxide, such as 3-methyl-4-nitropyridine-1-oxide (POM), are particularly noteworthy for their SHG efficiency. optica.orgresearchgate.net In POM, the nitro group (an electron acceptor) and the N-oxide group (an electron donor) work in concert to induce a strong intramolecular charge transfer, which is a prerequisite for high NLO activity. researchgate.net

The methyl group at the meta position plays a crucial role in preventing the crystal from adopting a centrosymmetric structure, a condition that would nullify the second-order NLO effect. researchgate.net While the ground state dipole moments of the nitro and N-O groups nearly cancel each other out, the molecule possesses a significant dipole moment in its excited state, contributing to its high nonlinear properties. researchgate.net The SHG efficiency of materials like 2-bromo-4-nitroaniline (B50497) has been demonstrated to be significantly higher than that of standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.net For instance, the SHG efficiency of N-(p-nitrophenyl)-N-methylaminoacetonitrile (NPAN) is reported to be 50 times that of KDP.

Theoretical studies have been employed to calculate the second-order nonlinear susceptibilities (χ(2)) of crystals like 3-methyl-4-nitropyridine (B157339) N-oxide. researchgate.net These calculations help in understanding the relationship between molecular structure and macroscopic NLO response, confirming that these materials can reproduce experimental data regarding the relative amplitude of χ(2). researchgate.net

Table 1: SHG Efficiency of Selected NLO Materials

Compound SHG Efficiency (Relative to KDP)
2-bromo-4-nitroaniline (2B4NA) >1

Crystal Growth and Optimization for Optical Quality

The practical application of NLO materials is contingent on the ability to grow large, high-quality single crystals. For analogues of 2-bromo-3-methyl-4-nitropyridine 1-oxide, such as POM, the slow evaporation method is commonly employed. researchgate.netscirp.org The process begins with the synthesis and subsequent purification of the compound, often through recrystallization, to ensure high purity of the starting material. researchgate.net

The choice of solvent is critical for successful crystal growth. Acetone, for example, has been used to grow POM crystals. researchgate.net Saturated solutions are prepared and allowed to evaporate slowly at a controlled temperature, leading to the formation of seed crystals. These seeds are then used to grow larger crystals. researchgate.net Characterization techniques such as single-crystal X-ray diffraction are used to confirm the crystal structure and determine lattice parameters. researchgate.netresearchgate.net

The quality of the grown crystals is assessed through various characterization methods. Optical transmittance spectra are used to determine the transparency range of the crystal, which is a crucial factor for optical applications. researchgate.netresearchgate.net For instance, POM crystals have been shown to have a transmittance of 55%. researchgate.net Mechanical properties, such as hardness, are also evaluated to understand the material's durability. researchgate.net

Potential in Photonics and Near-Infrared (NIR) Optics

The unique optical properties of these pyridine N-oxide analogues make them promising candidates for applications in photonics and near-infrared (NIR) optics. optica.orgresearchgate.net Materials with high SHG efficiency are valuable for frequency conversion of lasers, a fundamental process in many photonic devices. mdpi.com The ability to generate visible light from NIR laser sources is particularly important for applications in optical data storage and telecommunications.

Recent research has also focused on the development of materials for NIR-II (1000-1700 nm) photodynamic therapy. nih.gov While not directly about this compound analogues, the principles of designing photosensitizers with strong NIR absorption and efficient generation of reactive oxygen species (ROS) can be applied. nih.gov The combination of photodynamic therapy with nitric oxide (NO) release has shown promise in eradicating multidrug-resistant biofilms. nih.gov This involves designing nanoparticles that can be triggered by NIR light to produce both ROS and NO. nih.govnih.gov

Furthermore, the development of upconverting nanoparticles (UCNPs) that can convert NIR light to UV or visible light opens up new possibilities for using these compounds in biomedical applications where deeper tissue penetration of light is required. researchgate.net

Fluorescent Properties and Sensing Applications

The inherent intramolecular charge transfer (ICT) characteristics of pyridine derivatives also give rise to interesting fluorescent properties, which can be harnessed for various sensing applications.

Development of Tunable Optical Applications Based on Environmental Factors (e.g., pH)

The fluorescence of certain pyridine-based compounds can be sensitive to their chemical environment, particularly pH. This responsiveness allows for the development of fluorescent pH sensors. For example, conjugated polymers containing pyridine rings have been shown to exhibit pH-responsive fluorescence. nih.gov The protonation and deprotonation of the pyridine nitrogen alters the electronic properties of the molecule, leading to changes in the fluorescence intensity and color. nih.govrsc.org

In acidic conditions (addition of HCl), the fluorescence intensity of these polymers decreases and shifts to longer wavelengths (red-shifted). nih.gov Conversely, in basic conditions (addition of NaOH), the fluorescence intensity increases. nih.gov This reversible switching between fluorescent states makes them effective and reusable pH sensors. nih.govrsc.org The design of such sensors often involves creating a donor-acceptor system within the molecule, where the pyridine unit acts as the acceptor. rsc.orgresearchgate.net The change in the electron affinity of the pyridinyl unit upon protonation is responsible for the observed sensing behavior. rsc.org

Table 2: pH-Responsive Fluorescence of Pyridine-Containing Polymers

Condition Fluorescence Change
Acidic (HCl added) Decreased intensity, Red-shift

Explorations in Organic Light-Emitting Diodes (OLEDs)

The fluorescent properties of pyridine N-oxide derivatives also make them potential candidates for use in organic light-emitting diodes (OLEDs). The development of stable and efficient emitters is a key challenge in OLED technology. Pyridine N-oxide-BF₂CF₃ complexes, for instance, have been synthesized and shown to exhibit fluorescence in both solution and the solid state. nih.gov

By modifying the molecular structure, such as by extending the π-conjugated system, the color of the fluorescence can be tuned. nih.gov These complexes can be synthesized on a gram scale with high yields and are stable to oxygen, water, and heat, which are desirable properties for materials used in electronic devices. nih.gov The exploration of such compounds opens up possibilities for creating new and improved emissive layers in OLED displays and lighting.

Development of Coordination Compounds and Metal Complexes

The strategic design of organic ligands is fundamental to the development of coordination compounds and metal complexes with tailored properties. In the realm of luminescent materials, particularly those involving lanthanide ions, the ligand plays a crucial role in absorbing and transferring energy to the metal center, a process that ultimately governs the luminescence characteristics of the complex. Analogues of this compound, featuring the core pyridine N-oxide structure with various substituents, are of significant interest in this regard. The electron-withdrawing nature of the nitro group and the potential for steric and electronic modifications through the bromo and methyl groups provide a versatile platform for tuning the photophysical properties of lanthanide complexes.

Design of Substituted Pyridine N-Oxide Ligands for Lanthanide Complexes

The design of substituted pyridine N-oxide ligands for lanthanide complexes is a nuanced process that balances several factors to optimize the final complex's luminescent performance. The core principle revolves around the "antenna effect," where the organic ligand absorbs incident light and efficiently transfers this energy to the emissive f-levels of the lanthanide ion. The structure of the pyridine N-oxide ligand is systematically modified to enhance this process.

Key design considerations for these ligands include:

Triplet State Energy: For efficient ligand-to-metal energy transfer, the energy of the ligand's triplet state (T1) must be appropriately positioned relative to the emissive energy level of the lanthanide ion. Ideally, the T1 level should be higher in energy than the lanthanide's accepting level to facilitate energy transfer, but not so high as to enable back energy transfer.

Coordination Environment: The substituents on the pyridine N-oxide ring influence the coordination geometry around the lanthanide ion. The size and number of ligands, as well as the nature of the substituents, dictate the symmetry of the coordination sphere, which in turn affects the probabilities of the f-f transitions and thus the luminescence intensity. For instance, studies on copper(II) complexes with methyl-substituted 4-nitropyridine (B72724) N-oxides have demonstrated how the position and number of methyl groups can influence the coordination geometry, leading to either mononuclear or dinuclear species with different spatial arrangements. nih.gov

Researchers have explored a variety of substituted pyridine N-oxide ligands for complexing lanthanide ions. For example, phosphinoylmethyl pyridine N-oxides have been synthesized and their coordination chemistry with lanthanides like Ytterbium(III) has been investigated. nih.gov In these cases, the ligand coordinates in a bidentate fashion. nih.gov Computational studies have also been employed to predict the selectivity of mixed N,O-donor ligands containing pyridine N-oxide groups for different lanthanide ions, highlighting the importance of conjugation and complex geometry in dictating these trends. nih.gov

The table below summarizes examples of substituted pyridine N-oxide analogues and their design features for lanthanide complexation.

Ligand Analogue TypeKey SubstituentsDesign RationaleRelevant Lanthanide(s)
Methyl-substituted 4-nitropyridine N-oxidesMethyl, NitroInfluence coordination geometry and study structure-activity relationships. nih.gov(Studied with Cu(II), principles applicable to Ln(III))
Phosphinoylmethyl pyridine N-oxidesPhosphinoylmethyl, TrifluoromethylBidentate coordination to the lanthanide ion. nih.govYb(III) nih.gov
3,5-Dibromo-4-nitropyridine N-oxideBromo, NitroEnhanced reactivity for further functionalization due to the leaving group ability of bromine. (Potential for Ln(III) complexation)
General 4-substituted pyridine N-oxidesOCH₃, CH₃, Cl, NO₂To study the effect of electronic properties of substituents on the metal-ligand bond and crystal field parameters. electronicsandbooks.comCr(III), Fe(III), Co(II), Ni(II), Cu(II) (principles extend to Ln(III))

Ligand-to-Metal Energy Transfer Mechanisms in Luminescent Complexes

The luminescence of lanthanide complexes derived from substituted pyridine N-oxide analogues is a direct consequence of the intramolecular ligand-to-metal energy transfer (LTMET) process. This multi-step mechanism, often referred to as the "antenna effect," can be broken down as follows:

Ligand Excitation: The organic ligand, acting as an antenna, absorbs incident photons, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Energy Transfer: The energy from the ligand's triplet state is transferred to the lanthanide ion, exciting an f-electron from a ground state level to a higher-energy emissive level. The efficiency of this step is highly dependent on the energy gap between the ligand's triplet state and the lanthanide's accepting level.

Lanthanide Emission: The excited lanthanide ion relaxes by emitting a photon, producing the characteristic sharp and long-lived luminescence.

The efficiency of the LTMET is influenced by several factors related to the structure of the pyridine N-oxide ligand:

Triplet State Energy Matching: The energy of the ligand's triplet state must be well-matched with the accepting energy level of the lanthanide ion. If the energy gap is too large, the transfer is inefficient. If it is too small, back energy transfer from the lanthanide to the ligand can occur, quenching the luminescence.

Non-Radiative Deactivation Pathways: The presence of high-frequency oscillators, such as O-H, N-H, or C-H bonds, in the vicinity of the lanthanide ion can lead to non-radiative deactivation of the excited state, quenching the luminescence. The design of the ligand aims to minimize the presence of such groups in the first coordination sphere.

Ligand-to-Metal Charge Transfer (LMCT) States: The presence of low-lying LMCT states can provide a pathway for non-radiative deactivation, competing with the desired LTMET process and quenching the lanthanide luminescence. The electronic properties of the substituents on the pyridine N-oxide ring can influence the energy of these LMCT states.

Research on various lanthanide complexes with substituted pyridine-based ligands has provided insights into these energy transfer mechanisms. For instance, studies on luminescent lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have shown that quantum yields are dependent on factors including the energy of the ligand's singlet and triplet levels. acs.org The development of pyridine-based ligands for bimodal imaging has also highlighted the need to balance the requirements for both luminescence and MRI, where the presence of water molecules for MRI can quench luminescence. nih.govacs.org

The following table outlines key parameters influencing ligand-to-metal energy transfer in lanthanide complexes with analogous pyridine-based ligands.

ParameterInfluence on Energy TransferExample from Analogue Systems
Ligand Triplet State (T₁) Energy Must be appropriately higher than the lanthanide's emissive level to ensure efficient energy transfer and prevent back-transfer.In many luminescent lanthanide complexes, the ligand is chosen to have a triplet energy of 2000-4000 cm⁻¹ above the lanthanide's accepting level.
Quantum Yield (Φ) Represents the overall efficiency of the luminescence process. It is a product of the efficiencies of intersystem crossing, energy transfer, and lanthanide emission.Quantum yields for lanthanide complexes with substituted pyridine ligands can vary significantly depending on the specific ligand and lanthanide ion. acs.org
Excited State Lifetimes (τ) The long lifetimes of lanthanide emission are a hallmark of these complexes and are indicative of efficient shielding of the f-electrons from the environment by the ligand.Lifetimes in the millisecond range have been reported for stable Eu(III) and Tb(III) complexes with certain phosphonylated bis-pyrazolyl-pyridine ligands. rsc.org
Non-radiative Quenching Presence of high-frequency oscillators (e.g., O-H bonds from solvent molecules) near the lanthanide ion can quench luminescence.The design of bishydrated Gd(III) complexes for MRI highlights the challenge of mitigating luminescence quenching in the corresponding luminescent lanthanide analogues. nih.govacs.org

Future Research Directions and Unexplored Avenues for 2 Bromo 3 Methyl 4 Nitropyridine 1 Oxide

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient, safe, and environmentally benign synthetic methods is a cornerstone of modern chemical research. Future investigations into the synthesis of 2-Bromo-3-methyl-4-nitropyridine (B1280534) 1-oxide should prioritize these principles.

Current synthetic strategies for related compounds often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The exploration of continuous flow chemistry presents a promising alternative. Flow reactors offer enhanced control over reaction parameters, improved safety for handling potentially energetic nitrated compounds, and the potential for streamlined multi-step syntheses. researchgate.netorganic-chemistry.org For instance, a two-step continuous flow process, involving nitration followed by oxidation, could minimize the accumulation of hazardous intermediates and facilitate safer scale-up. researchgate.net

Furthermore, the adoption of photocatalysis could unlock novel and sustainable synthetic pathways. nih.govacs.orgnih.gov Visible-light-mediated reactions, utilizing appropriate photocatalysts, could enable the direct and selective introduction of functional groups onto the pyridine (B92270) N-oxide core under mild conditions, potentially reducing the reliance on traditional, more aggressive reagents. nih.govacs.orgnih.gov Research into photocatalytic C-H functionalization or the use of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts in photochemical reactions could reveal new synthetic strategies. researchgate.netchemrxiv.orgresearchgate.netacs.org

The following table summarizes potential sustainable synthetic methodologies that could be explored for the synthesis of 2-Bromo-3-methyl-4-nitropyridine 1-oxide.

MethodologyPotential AdvantagesKey Research Focus
Continuous Flow SynthesisEnhanced safety, improved scalability, precise reaction control. researchgate.netorganic-chemistry.orgOptimization of reactor design, solvent systems, and reaction conditions for nitration and oxidation steps.
PhotocatalysisUse of visible light, mild reaction conditions, potential for novel transformations. nih.govacs.orgnih.govIdentification of suitable photocatalysts, exploration of single-electron transfer pathways for functionalization.
BiocatalysisHigh selectivity, environmentally benign conditions.Screening for enzymes capable of regioselective oxidation and halogenation of pyridine derivatives.

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The unique substitution pattern of this compound—a halogen, an alkyl group, a nitro group, and an N-oxide—suggests a complex interplay of electronic and steric effects that could give rise to novel reactivity. A key area for future research is the systematic investigation of its behavior in a variety of chemical transformations, with a particular focus on achieving high levels of selectivity.

The field of C-H functionalization offers a powerful tool for the direct modification of the pyridine ring. mdpi.com Future work should explore the regioselective C-H activation of the C-5 and C-6 positions, which are not occupied by substituents. By carefully selecting catalysts and reaction conditions, it may be possible to selectively introduce new functional groups at these positions, paving the way for the synthesis of a diverse library of derivatives. mdpi.comresearchgate.netacs.org The directing effects of the existing substituents will be a critical factor in controlling this regioselectivity.

Furthermore, the generation of pyridine N-oxy radicals via single-electron oxidation has emerged as a powerful strategy for initiating radical cascade reactions and C-H functionalizations. nih.govacs.org Investigating the photocatalytic generation of the corresponding N-oxy radical from this compound could open up new avenues for its functionalization. acs.orgacs.org The electrophilic nature of such radicals could be harnessed for regioselective additions to unsaturated systems or for hydrogen atom abstraction from various substrates. acs.org

The table below outlines potential areas for reactivity studies.

Reaction TypePotential OutcomeKey Research Challenges
Regioselective C-H FunctionalizationSynthesis of novel derivatives with tailored properties. mdpi.comresearchgate.netOvercoming the electronic deactivation by the nitro group and achieving high regioselectivity.
Nucleophilic Aromatic SubstitutionReplacement of the bromo or nitro group with various nucleophiles.Understanding the relative reactivity of the C-2 and C-4 positions towards nucleophilic attack.
Cross-Coupling ReactionsFormation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position.Developing robust catalytic systems that are tolerant of the nitro and N-oxide functionalities.
Radical ReactionsExploration of novel cascade reactions initiated by the pyridine N-oxy radical. nih.govacs.orgControlling the reactivity and selectivity of the generated radical species.

Advanced Spectroscopic Investigations under Extreme Conditions

The application of advanced spectroscopic techniques under non-standard conditions can provide profound insights into the fundamental properties of molecules. For this compound, such studies could reveal details about its structure, bonding, and intermolecular interactions that are inaccessible under ambient conditions.

High-pressure spectroscopy , including techniques like high-pressure Raman and infrared spectroscopy, can be employed to study changes in molecular vibrations and crystal packing as a function of pressure. google.comsemanticscholar.orgnih.govresearchgate.netmdpi.com This can provide valuable information on the compressibility of the crystal lattice, phase transitions, and the strengthening or weakening of intermolecular interactions, such as halogen bonding and π-π stacking. semanticscholar.orgresearchgate.net

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing molecular structure and dynamics. acs.orgox.ac.ukresearchgate.netnih.gov By cooling the sample to cryogenic temperatures, it may be possible to slow down or "freeze out" conformational exchange processes, allowing for the detailed characterization of different conformers. acs.orgox.ac.uk Furthermore, low-temperature NMR can be instrumental in trapping and characterizing reactive intermediates, providing direct evidence for proposed reaction mechanisms. researchgate.netacs.org

Spectroscopic TechniqueInformation GainedPotential Discoveries
High-Pressure Raman/IRChanges in vibrational modes, phase transitions. google.comsemanticscholar.orgnih.govDiscovery of new crystalline phases with altered physical properties.
Low-Temperature NMRConformational dynamics, characterization of reactive intermediates. acs.orgresearchgate.netacs.orgElucidation of reaction mechanisms and the role of transient species.
High-Pressure UV-VisShifts in electronic transitions.Understanding the effect of intermolecular interactions on the electronic structure.

Deeper Computational Probes into Excited State Dynamics and Photophysical Processes

Computational chemistry offers a powerful lens through which to examine the electronic structure and photophysical properties of molecules. For this compound, in-depth computational studies could guide experimental work and provide a fundamental understanding of its behavior upon photoexcitation.

Future research should focus on employing high-level quantum mechanical calculations to investigate the excited state dynamics of this molecule. chemrxiv.orgnih.govchemrxiv.orgacs.orgresearchgate.net Techniques such as time-dependent density functional theory (TD-DFT) and multireference methods can be used to map out the potential energy surfaces of the excited states, identify key intermediates and transition states, and predict the pathways for radiative and non-radiative decay. chemrxiv.org This could reveal, for instance, whether the molecule is likely to exhibit fluorescence or phosphorescence, and what the dominant deactivation pathways are. chemrxiv.orgnih.gov

Understanding the excited state dynamics is crucial for predicting the molecule's potential in applications such as photocatalysis, where the lifetime and reactivity of the excited state are critical. chemrxiv.org Computational studies can also shed light on the nature of intramolecular charge transfer (ICT) processes, which are often important in molecules with both electron-donating and electron-withdrawing groups. The relative orientation of these groups can significantly impact the photophysical properties. chemrxiv.org

Computational MethodResearch QuestionPotential Insights
Time-Dependent DFT (TD-DFT)What are the energies and characteristics of the low-lying excited states?Prediction of absorption and emission spectra; identification of charge-transfer states.
Ab Initio Molecular DynamicsHow does the molecule evolve structurally after photoexcitation?Simulation of the ultrafast processes of internal conversion and intersystem crossing. chemrxiv.org
Quantum Theory of Atoms in Molecules (QTAIM)What is the nature of the intramolecular and intermolecular interactions?Quantification of the strength of halogen bonds and other non-covalent interactions.

Exploration of New Materials Science Applications Beyond Current Scope

The unique combination of functional groups in this compound makes it an attractive building block for the design of novel materials with tailored properties. Future research should explore its potential in various areas of materials science, moving beyond its traditional role as a synthetic intermediate.

One promising avenue is the use of this molecule as a linker in the synthesis of Covalent Organic Frameworks (COFs) . nih.govnih.govresearchgate.nettcichemicals.comtcichemicals.com The pyridine N-oxide moiety can act as a coordination site for metal ions or as a hydrogen bond acceptor, while the bromo-substituent provides a handle for further functionalization through cross-coupling reactions. researchgate.netresearchgate.net By carefully designing the complementary linkers, it may be possible to construct highly porous and crystalline COFs with potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net The presence of the nitro group could also impart interesting electronic properties to the resulting framework.

The combination of a nitro group and a conjugated π-system in this compound suggests that it may possess interesting non-linear optical (NLO) properties . researchgate.netias.ac.inresearchgate.net Many organic molecules with donor-acceptor motifs exhibit large second- or third-order NLO responses, making them suitable for applications in optoelectronics and photonics. researchgate.netias.ac.in Future work should involve the synthesis of high-quality single crystals of this compound and the characterization of its NLO properties. Computational studies can also be used to predict the hyperpolarizability and guide the design of new derivatives with enhanced NLO activity. ias.ac.in

Application AreaRationaleKey Experiments
Covalent Organic Frameworks (COFs)Versatile linker with multiple functional groups for network construction. nih.govtcichemicals.comSolvothermal synthesis of COFs with various co-linkers; characterization of porosity and crystallinity.
Non-Linear Optical (NLO) MaterialsDonor-acceptor structure within a conjugated system. researchgate.netias.ac.inCrystal growth; measurement of second and third-order NLO coefficients.
Functional PolymersPolymerizable group can be introduced via the bromo-substituent.Synthesis and characterization of polymers containing the pyridine N-oxide moiety; investigation of their thermal and electronic properties.
Ligands for Coordination ChemistryThe N-oxide and nitro groups can act as coordination sites for metal ions. researchgate.netsigmaaldrich.comSynthesis and structural characterization of metal complexes; investigation of their catalytic or magnetic properties.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-methyl-4-nitropyridine 1-oxide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves bromination of a precursor (e.g., 3-methyl-4-nitropyridine) using brominating agents like N-bromosuccinimide (NBS), followed by oxidation with hydrogen peroxide (H₂O₂) to introduce the N-oxide group. Key parameters include temperature control (e.g., 0–25°C for bromination) and solvent selection (e.g., chloroform for crystallization) . Yield optimization may require iterative adjustment of stoichiometry and reaction time.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for related brominated nitropyridines (e.g., 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and electronic environments.
  • HPLC or GC-MS assesses purity, particularly for detecting residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as nitropyridine derivatives are known irritants .
  • Work in a fume hood to avoid inhalation; similar compounds (e.g., 4-nitropyridine 1-oxide) cause respiratory irritation .
  • Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Computational studies (DFT or molecular docking) can map electron density distributions and predict sites for nucleophilic attack. For example, the nitro group at position 4 may deactivate the pyridine ring, while the bromine at position 2 acts as a leaving group .
  • Kinetic experiments under varying conditions (solvent polarity, temperature) quantify substituent effects on reaction rates .

Q. How can contradictions in reported biological activities of nitropyridine N-oxides be resolved?

  • Methodology :

  • Comparative SAR studies : Evaluate structural analogs (e.g., 4-Bromo-2,3-dimethylpyridine 1-oxide) to isolate the impact of methyl and nitro groups on bioactivity .
  • Dose-response assays : Test compound toxicity across multiple cell lines to identify context-specific effects, as seen in rodent carcinogenicity studies for 4-nitropyridine 1-oxide derivatives .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., dehalogenation or nitro reduction)?

  • Methodology :

  • Protecting groups : Temporarily shield reactive sites (e.g., nitro groups) during bromination or oxidation steps .
  • Catalytic optimization : Use palladium catalysts for selective cross-coupling reactions, minimizing undesired reduction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methyl-4-nitropyridine 1-oxide
Reactant of Route 2
2-Bromo-3-methyl-4-nitropyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.